molecular formula C12H18N2O3 B13986838 Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate CAS No. 1429422-00-3

Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate

Cat. No.: B13986838
CAS No.: 1429422-00-3
M. Wt: 238.28 g/mol
InChI Key: BXOXHHNEVLJYIT-UHFFFAOYSA-N
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Description

Tert-butyl (4-(1-hydroxyethyl)pyridin-2-yl)carbamate is a chemical building block of significant interest in medicinal and organic chemistry. This compound belongs to a class of N-protected 2-aminopyridine derivatives that are widely utilized as key intermediates in the synthesis of more complex, biologically active molecules . Similar analogs, such as the 4-methyl and 4-(2-hydroxyethyl) variants, have been documented as crucial scaffolds in the development of inhibitors for various kinases, including p38 MAP kinase and VEGFR-2, which are important targets in cancer and inflammatory diseases . The structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which stabilizes the amine functionality during synthetic sequences and can be readily removed under mild acidic conditions to unveil the free amine for further derivatization . The hydroxymethyl substituent on the pyridine ring provides a handle for further functionalization, allowing researchers to link this pharmacophore to other molecular fragments or to modify its properties . As a high-purity synthetic intermediate, it is intended for research applications such as drug discovery, process chemistry, and the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

1429422-00-3

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl N-[4-(1-hydroxyethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C12H18N2O3/c1-8(15)9-5-6-13-10(7-9)14-11(16)17-12(2,3)4/h5-8,15H,1-4H3,(H,13,14,16)

InChI Key

BXOXHHNEVLJYIT-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC=C1)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedure from Patent Literature

A robust and industrially scalable method for synthesizing tert-butyl carbamate derivatives with hydroxyethyl substituents involves a multistep sequence with process telescoping to improve safety, yield, and scalability. The key steps include:

Step 1: Ring Closing Protection Reaction
  • React the starting amine-containing compound (Compound 1) with 4-trifluoromethylbenzaldehyde in toluene at elevated temperature (around 100 °C).
  • Cool the reaction mixture to 0–10 °C.
  • Add potassium carbonate aqueous solution and 2-methylbenzoyl chloride simultaneously under controlled temperature and pH (6–9).
  • Stir for 4 hours, then filter and dry to obtain Compound 2 with an 83% yield.
Step 2: Alkylation and Hydrolysis
  • Perform alkylation of Compound 2 with allyl bromide in tetrahydrofuran (THF) using lithium diisopropylamide (LDA) as base.
  • Follow with hydrolysis using sodium hydroxide or potassium hydroxide to yield Compound 3.
Step 3: Process Telescoping Including Reduction and Carbamate Formation
  • React Compound 3 with paratoluensulfonyl chloride and N-methylmorpholine in a suitable solvent (THF, 1,4-dioxane, or ethylene glycol dimethyl ether) to form a mixed anhydride.
  • Reduce with sodium borohydride to obtain Compound 4.
  • Hydrolyze Compound 4 under acidic conditions, filter to isolate Compound 5.
  • React Compound 5 with di-tert-butyl dicarbonate in the presence of alkali (potassium carbonate, sodium hydroxide, or potassium hydroxide) at 10–30 °C to obtain the target tert-butyl carbamate.

This method avoids the use of hazardous reagents like lithium aluminum hydride, improving safety and suitability for scale-up industrial production. The process telescoping strategy allows direct use of crude intermediates in subsequent steps, enhancing efficiency and yield.

Yields and Purity

  • Compound 2: 83% yield
  • Final tert-butyl carbamate product: 71% yield with 99.9% purity by ELSD (Evaporative Light Scattering Detector)

Reaction Conditions Summary Table

Step Reaction Type Reagents/Conditions Solvent(s) Yield (%) Notes
1 Ring closing protection 4-trifluoromethylbenzaldehyde, 2-methylbenzoyl chloride, K2CO3 Toluene 83 pH 6–9, 0–10 °C during addition
2 Alkylation + hydrolysis Allyl bromide, LDA, NaOH or KOH THF Not specified Hydrolysis after alkylation
3 Mixed anhydride formation + reduction + hydrolysis + Boc protection Paratoluensulfonyl chloride, N-methylmorpholine, NaBH4, di-tert-butyl dicarbonate, alkali THF, 1,4-dioxane, or ethylene glycol dimethyl ether 71 (final) Process telescoping, 10–30 °C for Boc step

Comparison with Other Methods

  • Earlier methods using lithium aluminum hydride reduction are hazardous and unsuitable for large scale.
  • Wittig reaction-based methods require unstable and hard-to-obtain intermediates.
  • The described method offers safer, cost-effective, and scalable synthesis with high purity and yield.

Related Synthetic Examples from Literature

  • Protection of amine groups with tert-butyl dicarbonate in dichloromethane or THF with DMAP catalyst is a common approach to prepare tert-butyl carbamates (yields around 60–84%).
  • Reduction of acetyl groups to hydroxyethyl groups is efficiently performed with sodium borohydride at 0 °C to room temperature.
  • Enzymatic kinetic resolution has been applied to similar hydroxyethyl carbamates for stereoselective synthesis, but this is beyond the scope of preparative chemistry for the racemic compound.

Research Outcomes and Practical Considerations

Industrial Feasibility

  • The method’s avoidance of pyrophoric reagents and hazardous conditions enhances safety.
  • Process telescoping reduces purification steps and solvent use.
  • The use of readily available starting materials and reagents lowers cost.

Purity and Characterization

  • Final products exhibit purities exceeding 99% by chromatographic methods.
  • Structural confirmation typically involves NMR, mass spectrometry, and ELSD.

Scalability

  • The method has been demonstrated at industrial scale with consistent yields and purity.
  • Equipment requirements are standard for organic synthesis facilities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic utility, and physicochemical properties.

Substituent Variations on the Pyridine Ring

Compound Name Substituents (Pyridine Position) Molecular Formula Molecular Weight Key Properties/Applications References
Tert-butyl (4-(1-hydroxyethyl)pyridin-2-yl)carbamate 4-(1-hydroxyethyl), 2-carbamate C₁₂H₁₈N₂O₃ 238.28 g/mol High polarity; intermediate in drug synthesis
tert-Butyl (4-cyanopyridin-2-yl)carbamate 4-cyano, 2-carbamate C₁₁H₁₅N₃O₂ 221.25 g/mol Electron-withdrawing cyano group; used in cross-coupling reactions
tert-Butyl (4-(aminomethyl)pyridin-2-yl)carbamate 4-aminomethyl, 2-carbamate C₁₁H₁₇N₃O₂ 223.27 g/mol Primary amine for conjugation; precursor to peptidomimetics
tert-Butyl (4-formylpyridin-2-yl)carbamate 4-formyl, 2-carbamate C₁₁H₁₄N₂O₃ 222.24 g/mol Reactive aldehyde for Schiff base formation
tert-Butyl (5-(2-hydroxyethyl)pyridin-2-yl)carbamate 5-(2-hydroxyethyl), 2-carbamate C₁₂H₁₈N₂O₃ 238.28 g/mol Isomeric hydroxyethyl variant; distinct regiochemical reactivity
Key Observations:
  • Polarity and Solubility: The hydroxyethyl substituent increases hydrophilicity compared to cyano or formyl groups, making the target compound more compatible with aqueous reaction conditions .
  • Reactivity: The cyano and formyl derivatives are more reactive in nucleophilic additions or cross-coupling reactions, whereas the hydroxyethyl group is typically inert unless deprotected .
  • Synthetic Utility: The aminomethyl variant (CAS 639091-78-4) serves as a versatile building block for further functionalization, such as amide bond formation .

Piperidine-Containing Analogues

Compounds with piperidine rings appended to the pyridine core exhibit distinct conformational and pharmacokinetic properties:

Compound Name Structure Features Molecular Formula Molecular Weight Applications References
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 4-cyanopyridin-2-yl + piperidine C₁₆H₂₁N₅O₂ 315.37 g/mol Kinase inhibitor intermediates
tert-Butyl (1-(4-aminopyridin-2-yl)piperidin-4-yl)carbamate 4-aminopyridin-2-yl + piperidine C₁₅H₂₄N₄O₂ 292.38 g/mol Antibacterial agents
Key Observations:
  • Basic Nitrogen : The piperidine nitrogen can be protonated at physiological pH, enhancing membrane permeability compared to the hydroxyethyl-substituted pyridine .

Fluorinated and Complex Derivatives

Fluorine-containing analogues and advanced intermediates highlight the role of halogenation and complex substituents:

Compound Name Structure Features Molecular Formula Molecular Weight Applications References
tert-Butyl (4-(2-(4-fluorophenyl)-1-(hydroxyimino)-2-oxoethyl)pyridin-2-yl)carbamate 4-fluorophenyl + hydroxyimino C₁₈H₁₈FN₃O₄ 359.36 g/mol CK1δ inhibitors for neurodegenerative diseases
tert-Butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)(hydroxy)methyl)bicyclo[2.2.2]octan-1-yl)carbamate Polycyclic + silyl protection C₄₀H₅₇ClN₄O₃Si 737.50 g/mol Antiviral prodrugs
Key Observations:
  • Halogen Effects : Fluorine and chlorine atoms enhance metabolic stability and modulate electron density in aromatic systems .
  • Bulkier Substituents : Complex substituents (e.g., bicyclo[2.2.2]octane) improve steric shielding, reducing off-target interactions in drug design .

Biological Activity

Tert-butyl (4-(1-hydroxyethyl)pyridin-2-YL)carbamate is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound is characterized by the presence of a pyridine ring, which is known for its ability to engage in π-π interactions and hydrogen bonding. This structural feature contributes significantly to its biological activity. The molecular formula is C12H16N2O2C_{12}H_{16}N_{2}O_{2}, with a molecular weight of approximately 220.27 g/mol.

This compound interacts with various biological targets, particularly enzymes and receptors. Its mechanism involves:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially influencing cellular energy metabolism.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity TypeObservations
Antimicrobial Exhibits significant antimicrobial properties against various pathogens.
Anti-inflammatory Reduces levels of pro-inflammatory cytokines in vitro.
Neuroprotective Shows potential in protecting neuronal cells from apoptosis induced by toxic agents.

Case Studies

  • Neuroprotection Against Aβ 1-42 Toxicity
    • A study investigated the protective effects of similar compounds against amyloid beta peptide (Aβ 1-42) toxicity in astrocytes. Results indicated that the compound could enhance cell viability and reduce apoptosis induced by Aβ 1-42 exposure, suggesting a neuroprotective role .
  • Inhibition of β-secretase Activity
    • In vitro studies demonstrated that derivatives of this compound can inhibit β-secretase, an enzyme involved in the development of Alzheimer's disease. The inhibition was quantified with an IC50 value indicating moderate potency .
  • Inflammation Modulation
    • Research has shown that the compound can lower TNF-α levels in cell cultures, indicating potential applications in treating inflammatory conditions .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Cell Viability Studies : In astrocyte cultures treated with Aβ 1-42, the compound improved cell viability by approximately 63% compared to untreated controls .
  • Enzymatic Assays : The compound demonstrated significant inhibition of acetylcholinesterase activity, which is crucial for neurotransmission and could be beneficial in neurodegenerative disorders .

Q & A

Q. How can Boc derivatives be utilized in synthesizing complex heterocyclic systems?

  • Methodological Answer : Boc-protected pyridines are key intermediates in constructing fused heterocycles. For example, tert-butyl carbamates undergo cyclization with alkynes or nitriles under Sonogashira or Ullmann conditions to form pyrrolo[2,3-d]pyrimidines. Post-functionalization (e.g., deprotection and reductive amination) yields bioactive molecules for kinase inhibition studies .

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